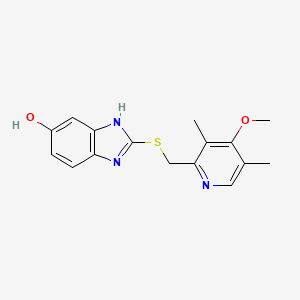
5-O-Desmethyl Omeprazole Sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-Desmethyl Omeprazole Sulfide is a significant sulfide derivative of omeprazole, a well-known gastric proton pump inhibitor. This compound plays a crucial role in the regulation of gastric acid secretion and has been extensively studied for its biochemical and physiological effects .
Mechanism of Action
Target of Action
The primary target of 5-O-Desmethyl Omeprazole Sulfide is the H+/K+ ATPase enzyme in the parietal cells . This enzyme, also known as the gastric proton pump, is responsible for the final step in the production of gastric acid .
Mode of Action
This compound functions as a proton pump inhibitor . It binds to the H+/K+ ATPase enzyme and effectively impedes its activity . This inhibition leads to a reduction in gastric acid secretion .
Biochemical Pathways
The core function of this compound revolves around its inhibitory action upon the gastric proton pump . By reducing the production of gastric acid, it affects the physiological dynamics of the gastrointestinal tract . The intricate regulation of gastric acid secretion is thus influenced .
Pharmacokinetics
In vitro experiments in human liver microsomes demonstrated that the formation of the hydroxy and 5-O-desmethyl metabolites of esomeprazole is via cytochrome P450 (CYP) 2C19, whereas that of the sulphone metabolite is via CYP3A4 . Esomeprazole is 97% bound to plasma proteins . In normal (extensive) metabolisers with regard to CYP2C19, esomeprazole is metabolised more slowly than omeprazole, resulting in a higher area under the concentration-time curve (AUC) after administration of the same dose .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the reduction of gastric acid production . By inhibiting the activity of the gastric proton pump, a pivotal entity responsible for orchestrating the secretion of gastric acid, a reduction in the production of gastric acid is achieved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of metabolism can be lower in patients with a severe deficit in their liver function .
Biochemical Analysis
Biochemical Properties
The core function of 5-O-Desmethyl Omeprazole Sulfide revolves around its inhibitory action upon the gastric proton pump . This proton pump is a pivotal entity responsible for orchestrating the secretion of gastric acid . By binding to this proton pump and effectively impeding its activity, a reduction in the production of gastric acid is achieved .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on gastric acid secretion . By inhibiting the gastric proton pump, it reduces the production of gastric acid, which can influence various cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the gastric proton pump . This binding effectively impedes the activity of the pump, leading to a reduction in the production of gastric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-O-Desmethyl Omeprazole Sulfide involves the oxidation of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. This reaction is typically carried out in an organic solvent with an oxidizing agent in the presence of a titanium complex and optionally in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound often involve the use of bio-oxidation processes. For instance, resting cells of Rhodococcus rhodochrous ATCC 4276 mutant QZ-3 can be used to catalyze the bio-oxidation of omeprazole sulfide in a chloroform-water biphasic system .
Chemical Reactions Analysis
Types of Reactions: 5-O-Desmethyl Omeprazole Sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions include various metabolites of omeprazole, such as 5-O-Desmethyl Omeprazole and other related compounds .
Scientific Research Applications
5-O-Desmethyl Omeprazole Sulfide has versatile applications in scientific research:
Chemistry: It is used as a tool to study the intricate orchestration of gastric acid secretion.
Biology: It helps in understanding the physiological dynamics of the gastrointestinal tract.
Medicine: It plays a role in drug metabolism and pharmacokinetics studies.
Industry: It is used in the development of new proton pump inhibitors and other related pharmaceuticals
Comparison with Similar Compounds
Omeprazole: The parent compound from which 5-O-Desmethyl Omeprazole Sulfide is derived.
Esomeprazole: The (S)-isomer of omeprazole, known for its stereoselective metabolism.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness: this compound is unique due to its specific inhibitory action on the gastric proton pump and its role as a metabolite of omeprazole, providing insights into the drug’s metabolism and pharmacokinetics .
Properties
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)21-3)8-22-16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPIOBRWGYAHRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
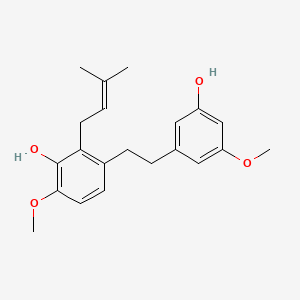
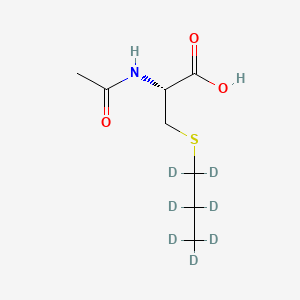
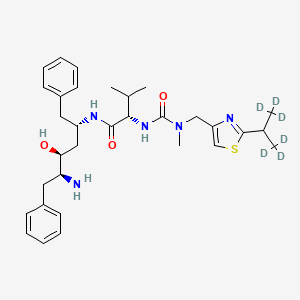
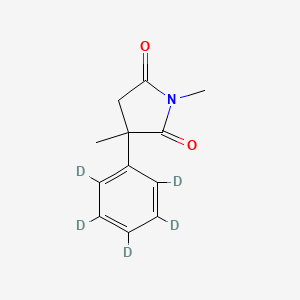
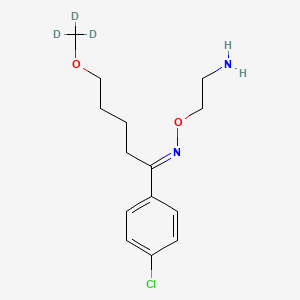
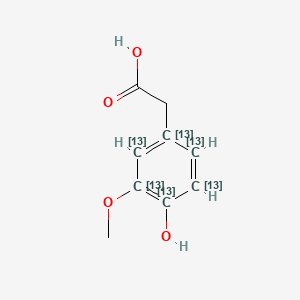

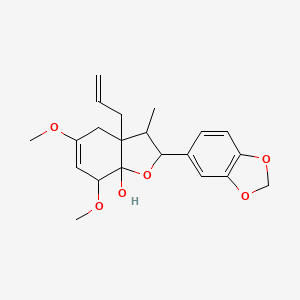
![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)
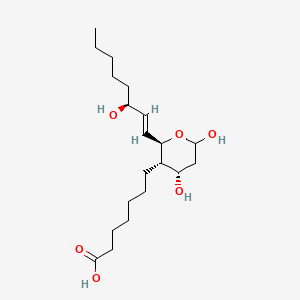
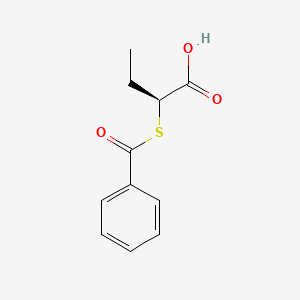
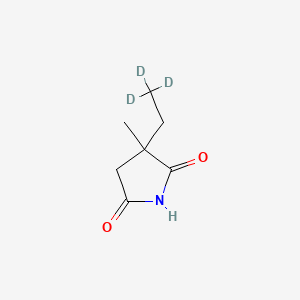
![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)
![3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid](/img/structure/B564697.png)
